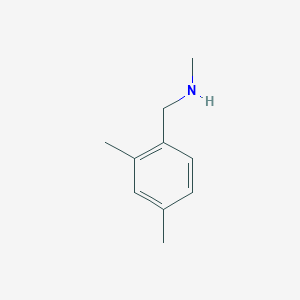

N-(2,4-dimethylbenzyl)-N-methylamine

Descripción general

Descripción

N-(2,4-dimethylbenzyl)-N-methylamine is an organic compound characterized by the presence of a benzyl group substituted with two methyl groups at the 2 and 4 positions, and an amine group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylbenzyl)-N-methylamine can be achieved through several methods. One common approach involves the alkylation of N-methylamine with 2,4-dimethylbenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Quaternization Reactions

Tertiary amines readily undergo quaternization with alkyl halides to form quaternary ammonium salts. For the structurally similar compound N,N-dimethylbenzylamine ( ), reaction with hexyl bromide yields a phase-transfer catalyst:

Key Conditions :

-

Reagents : Alkyl halides (e.g., hexyl bromide).

-

Applications : Resulting salts are used as phase-transfer catalysts in organic synthesis .

Von Braun Reaction

This classical method employs cyanogen bromide (CNBr) to cleave methyl groups from tertiary amines. The mechanism involves:

-

Nucleophilic attack by the tertiary amine on CNBr, forming a quaternary ammonium bromide.

-

Liberation of methyl bromide and formation of a cyanamide intermediate.

-

Hydrolysis under acidic or basic conditions to yield a secondary amine .

Reaction Pathway :

Conditions :

Polonovski Reaction

Oxidation of the tertiary amine to an N-oxide (e.g., using Fe(II)/Fe(III) redox systems) followed by dealkylation:

-

N-oxide formation via oxidation.

-

Single-electron transfer (SET) generates an aminium radical cation.

Mechanism :

Conditions :

-

Oxidizing Agents : Fe(II)/Fe(III) systems.

-

Applications : Used in alkaloid modification (e.g., N-norcodeine synthesis) .

Oxidative Metabolism Pathways

In biological systems, tertiary amines undergo α-carbon oxidation to carbinolamines, which decompose to secondary amines and formaldehyde :

Key Enzymes : Cytochrome P450 monooxygenases.

Directed Ortho Metalation

Applications : Functionalization of aromatic rings via electrophilic substitution .

Reductive Amination and Condensation

While not directly observed for this compound, analogous tertiary amines participate in reductive amination. For example, 4-dimethylaminobenzaldehyde reacts with methylamine and NaCNBH₃ to form N-methyl-4-(N,N-dimethylamino)benzylamine :

Conditions :

Critical Analysis

-

Steric Effects : The 2,4-dimethyl groups may hinder reactions requiring accessibility to the aromatic ring (e.g., directed metalation).

-

Electronic Effects : Electron-donating methyl groups enhance the basicity of the tertiary amine, favoring protonation and electrophilic reactions.

-

Synthetic Utility : Quaternization and demethylation routes offer pathways to functionalized amines for catalysis or pharmaceutical intermediates .

Aplicaciones Científicas De Investigación

N-(2,4-dimethylbenzyl)-N-methylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: This compound is employed in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism by which N-(2,4-dimethylbenzyl)-N-methylamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical outcome .

Comparación Con Compuestos Similares

Similar Compounds

N-benzyl-N-methylamine: Lacks the methyl groups at the 2 and 4 positions.

N-(2-methylbenzyl)-N-methylamine: Contains a single methyl group at the 2 position.

N-(4-methylbenzyl)-N-methylamine: Contains a single methyl group at the 4 position.

Uniqueness

N-(2,4-dimethylbenzyl)-N-methylamine is unique due to the presence of two methyl groups on the benzyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and specificity in various applications .

Actividad Biológica

Overview

N-(2,4-dimethylbenzyl)-N-methylamine is an organic compound notable for its unique structural properties, characterized by a benzyl group with two methyl substituents at the 2 and 4 positions and a methylamine group. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential as a ligand and its interactions with biological systems.

- Chemical Formula : C10H15N

- Molecular Weight : 149.24 g/mol

- CAS Number : 766502-85-6

This compound functions primarily as a ligand that can bind to various receptors or enzymes, thereby modulating their activity. This interaction influences several biochemical pathways, making it a subject of interest in enzyme interaction studies and metabolic pathway analyses.

Enzyme Interactions

The compound has been shown to interact with specific enzymes, particularly those involved in the metabolism of amines. For instance:

- Amine Oxidase (MAO) : this compound may be metabolized by monoamine oxidases, which are crucial for the oxidative deamination of biogenic amines. This process is significant in regulating neuroactive and vasoactive amines in both the central nervous system and peripheral tissues .

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antitumor properties. For example, derivatives have shown selective cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Case Studies

- Cytotoxicity Assessment : In vitro studies demonstrated that certain analogs of this compound exhibit significant cytotoxic effects on tumor cell lines. These studies utilized assays to measure cell viability post-treatment with varying concentrations of the compound .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that this compound could inhibit specific histone deacetylases (HDACs), which are crucial in cancer therapy. The IC50 values for related compounds were reported at nanomolar concentrations, indicating potent inhibitory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Compound Structure | Activity Level | Remarks |

|---|---|---|

| This compound | Moderate | Effective as a ligand; potential HDAC inhibitor |

| N-benzyl-N-methylamine | Low | Lacks methyl substituents; reduced stability |

| N-(2-methylbenzyl)-N-methylamine | Moderate | Single methyl group; altered binding affinity |

This table illustrates how variations in structure can significantly affect the compound's biological activity and its potential applications in therapeutic contexts.

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)9(2)6-8/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBDOKRWYVKYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407058 | |

| Record name | N-(2,4-dimethylbenzyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766502-85-6 | |

| Record name | N-(2,4-dimethylbenzyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.